

A Comparative Guide to N-Allylmorpholine Versus Other Allylamines in Organic Synthesis

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Compound of Interest

Compound Name:	N-Allylmorpholine
Cat. No.:	B1266223

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Introduction: The Allylamine Motif in Modern Synthesis

Allylamines are indispensable building blocks in the landscape of organic synthesis. Their dual functionality—a reactive alkene and a nucleophilic nitrogen atom—positions them as versatile precursors for a vast array of more complex molecules. They are foundational to the synthesis of pharmaceuticals, agrochemicals, and functional materials.^{[1][2]} The allylamine scaffold is a key feature in several antifungal agents, such as Naftifine and Terbinafine, highlighting its significance in medicinal chemistry.^{[3][4]}

While simple allylamines like mono-, di-, and triallylamine serve as fundamental reagents, the strategic incorporation of additional functionality within the amine itself can offer profound advantages in terms of reaction control, solubility, and the direct installation of valuable pharmacophores. This guide focuses on **N-allylmorpholine**, a cyclic secondary allylamine, and provides an in-depth comparison of its properties and performance against common acyclic allylamines. We will explore how the unique structural and electronic features of the morpholine ring influence its reactivity as both a nucleophile and a potential ligand, providing researchers with the insights needed to select the optimal allylamine for their specific synthetic challenges.

Physicochemical and Safety Profile: A Data-Driven Comparison

The choice of a reagent is often governed by its physical properties and safety considerations. The morpholine moiety in **N-allylmorpholine** imparts distinct characteristics compared to its acyclic counterparts.

Table 1: Comparison of Physicochemical Properties

Property	N- Allylmorpholin e	Allylamine (Monoallylami ne)	Diallylamine	Triallylamine
Structure	<chem>C=CCN1CCOC</chem> <chem>C1</chem>	<chem>C=CCN</chem>	<chem>C=CNCC=C</chem>	<chem>C=CN(CC=C)C</chem> <chem>C=C</chem>
CAS Number	696-57-1	107-11-9[5]	124-02-7[6]	102-70-5[7]
Molecular Weight (g/mol)	127.18	57.09[5]	97.16[6]	137.22[7]
Boiling Point (°C)	159-161	55-58[8]	111-112	150-151
Density (g/cm³)	~0.91	0.76[8]	~0.79	0.80[9]
Water Solubility	Miscible	Infinitely Soluble[8]	Soluble	Insoluble[9]

| pKa (Conjugate Acid) | ~7.0 (predicted) | 9.48 | 9.29 | ~9.8 (predicted) |

The most notable differences are in boiling point and water solubility. The higher molecular weight and the polar oxygen atom of **N-allylmorpholine** result in a significantly higher boiling point, making it less volatile and often easier to handle than the lower-boiling allylamine and diallylamine. Its miscibility in water also contrasts with the insolubility of triallylamine.

Safety is a paramount concern. Allylamines as a class are toxic and require careful handling. However, significant differences in their hazard profiles exist.

Table 2: Comparative Toxicity Data

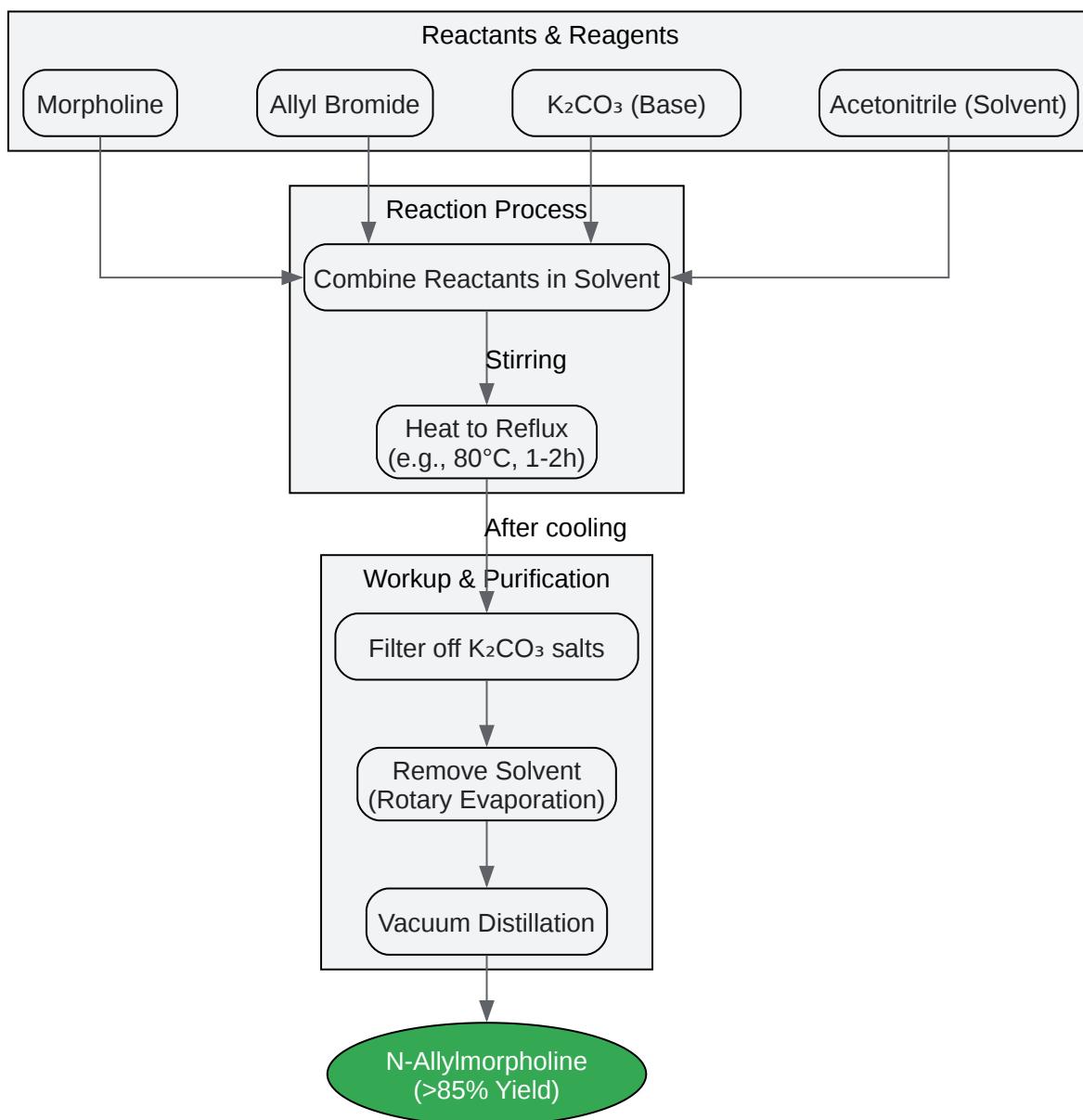
Compound	GHS Hazard Statements	Acute Oral LD50 (Rat)	Notes
N-Allylmorpholine	Flammable liquid (H226), Harmful if swallowed (H302), Causes skin/eye irritation (H315/H319)	Data not readily available	The parent amine, morpholine, has an LD50 of 1900 mg/kg.
Allylamine	Highly flammable liquid (H225), Toxic if swallowed/inhaled/in contact with skin (H301/H331/H311), Causes severe burns (H314)	106 mg/kg	The most toxic of the simple allylamines by a significant margin. [10]
Diallylamine	Highly flammable liquid (H225), Toxic if swallowed/inhaled/in contact with skin (H301/H331/H311), Causes severe burns (H314)	316 mg/kg[11]	Roughly 10 times less acutely toxic than monoallylamine.[10]

| Triallylamine | Flammable liquid (H226), Harmful if swallowed (H302), Causes skin/eye irritation (H315/H319) | 490 mg/kg | Approximately half as toxic as monoallylamine.[10] |

From a safety perspective, **N-allylmorpholine**'s hazard profile appears milder than that of the highly toxic and corrosive mono- and diallylamine, making it a potentially safer alternative where its reactivity is suitable.

Synthesis of N-Allylmorpholine: A Validated Protocol

N-allylmorpholine is readily prepared via the direct alkylation of morpholine with an allyl halide, a classic S_N2 reaction.[\[12\]](#)[\[13\]](#) This protocol ensures high yield and purity, making the reagent easily accessible in a standard laboratory setting.

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Caption: Workflow for the synthesis of **N-allylmorpholine**.

Experimental Protocol: Synthesis of N-Allylmorpholine

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (8.71 g, 100 mmol, 1.0 equiv.), potassium carbonate (20.7 g, 150 mmol, 1.5 equiv.), and acetonitrile (100 mL).
- Addition: Begin stirring the suspension. Slowly add allyl bromide (13.3 g, 110 mmol, 1.1 equiv.) to the flask via a dropping funnel over 15 minutes. The reaction is exothermic.
- Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the morpholine is consumed.
- Workup: Cool the reaction mixture to room temperature. Filter the solid salts through a pad of Celite and wash the filter cake with acetonitrile (2 x 20 mL).
- Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield **N-allylmorpholine** as a colorless liquid (Yield: 10.8 - 12.1 g, 85-95%).
- Validation: The product's identity and purity should be confirmed by ¹H and ¹³C NMR spectroscopy and compared with literature data.

This self-validating protocol provides a reliable and scalable method for producing high-purity **N-allylmorpholine**.

Key Applications & Comparative Performance

Nucleophile in Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful method for C-N bond formation.^{[14][15]} The choice of amine nucleophile critically influences the reaction's outcome, particularly its regioselectivity and the potential for side reactions.

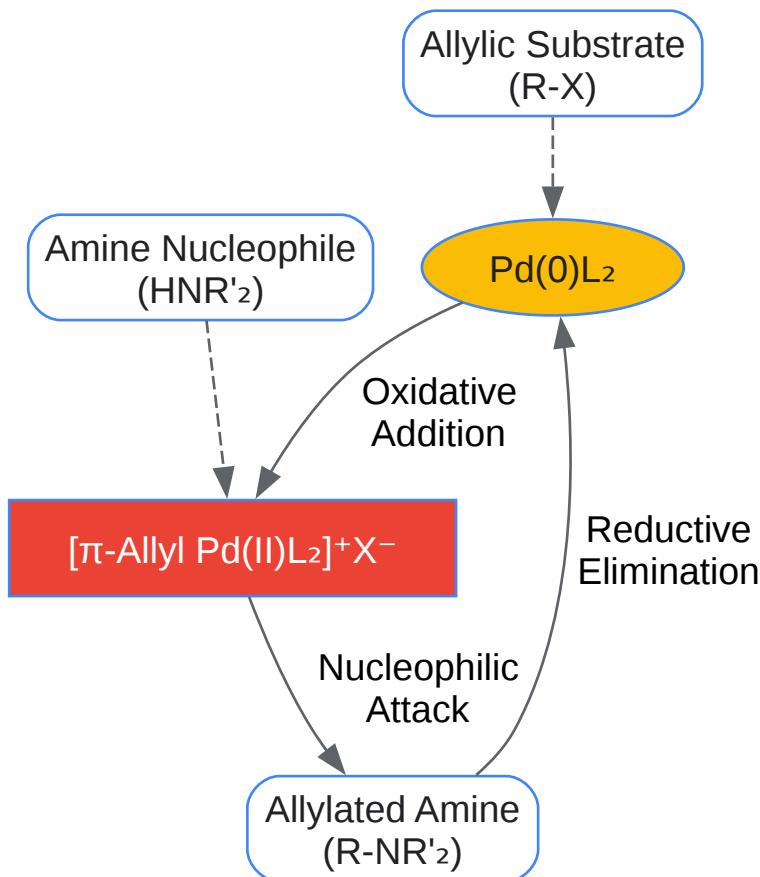


Figure 1: Catalytic Cycle of the Tsuji-Trost Amination

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Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.[16][17]

The key intermediate is the π -allyl palladium(II) complex. Nucleophilic attack typically occurs at the less sterically hindered terminus of the allyl system.[14] Here, the structural differences between allylamines become critical.

- **Allylamine (Primary):** Being a primary amine, it is highly reactive but susceptible to over-alkylation, leading to mixtures of secondary (diallyl) and tertiary (triallyl) amine products. This lack of selectivity can be a significant drawback.
- **Diallylamine (Acyclic Secondary):** As a secondary amine, it prevents over-alkylation. However, the two flexible allyl groups can create a sterically congested environment that may slow the reaction rate compared to less hindered amines.

- **N-Allylmorpholine** (Cyclic Secondary): This amine also prevents over-alkylation. Its cyclic and relatively rigid chair conformation presents a distinct and predictable steric profile.[18] [19] The presence of the ring oxygen can also influence the electronic environment, potentially affecting nucleophilicity and coordination to the metal center.[20] This defined structure can lead to different and sometimes improved regioselectivity compared to its floppy acyclic analogue, diallylamine.[21]

Table 3: Representative Performance in a Model Allylic Amination (Reaction: Cinnamyl Acetate + Amine, catalyzed by $\text{Pd}(\text{PPh}_3)_4$)

Amine Nucleophile	Expected Relative Rate	Expected Regioselectivity (Linear:Branched)	Key Considerations
Allylamine	High	>98:2	Risk of over-alkylation to form triallylamine and more complex mixtures. [22]
Diallylamine	Moderate	>98:2	Slower reaction due to increased steric bulk around the nitrogen. [23][24]

| **N-Allylmorpholine** | Moderate-High | >98:2 | Clean, single alkylation. The defined steric profile can be advantageous in more complex systems. Directly installs the valuable morpholine scaffold.[25] |

Causality Explained: The choice between diallylamine and **N-allylmorpholine** hinges on the desired outcome. For simple allylation, diallylamine is effective. However, when the goal is to introduce a morpholine moiety—a common and highly desirable functional group in medicinal chemistry for its ability to improve pharmacokinetic properties—**N-allylmorpholine** is the superior, more atom-economical choice.

Role as Ligands in Transition Metal Catalysis

While the primary use of these molecules is as reagents, their nitrogen atom allows them to function as ligands for transition metals, potentially influencing a catalytic reaction.

- Acyclic Allylamines (Mono-, Di-): These act as simple monodentate N-donor ligands. Their coordination is typically weak and they are not commonly employed as directing or controlling ligands in catalysis.
- **N-Allylmorpholine:** The structure of **N-allylmorpholine** offers more intriguing possibilities. It can act as a simple N-donor, but the ether oxygen at the 4-position introduces the potential for hemilabile, bidentate N,O-chelation to a metal center. This chelation can stabilize catalytic intermediates and influence the stereochemical and regiochemical course of a reaction. While not a classic "designer" ligand, this inherent coordinating ability should not be overlooked, especially in reactions where substrate-catalyst interaction is key.

Caption: Potential coordination modes of diallylamine vs. **N-allylmorpholine**.

The use of molecules with built-in coordinating groups that can act as both reactant and transient ligand is a growing area of interest in catalysis.[26]

Conclusion: Selecting the Right Tool for the Job

N-allylmorpholine is more than just another secondary allylamine; it is a specialized reagent with distinct advantages for the modern synthetic chemist.

- Choose **N-Allylmorpholine** when:
 - The direct installation of a morpholine moiety is the primary synthetic goal, enhancing atom economy and streamlining synthetic routes.
 - A secondary amine with a well-defined, rigid steric profile is required to influence the selectivity of a reaction.
 - A higher boiling point and potentially safer handling profile are advantageous for process scale-up.
 - Exploring novel reactivity where transient N,O-coordination to a metal catalyst could be beneficial.

- Choose Acyclic Allylamines (Allylamine, Diallylamine) when:
 - A simple allyl group is being introduced and subsequent functionalization is planned.
 - The risk of over-alkylation with primary allylamine can be controlled or is desired.
 - Cost is the primary driver and the specific properties of the morpholine ring are not required.

Ultimately, **N-allylmorpholine** represents a strategic evolution from simple allylamines. It provides a direct pathway to a privileged structural class, offering unique steric and electronic properties that can be leveraged to solve complex synthetic challenges in pharmaceutical and materials science.

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